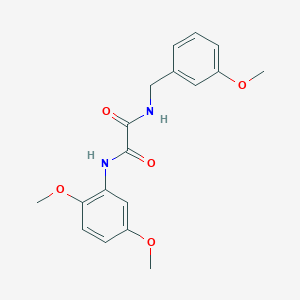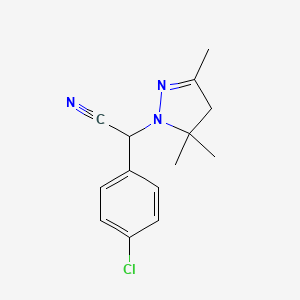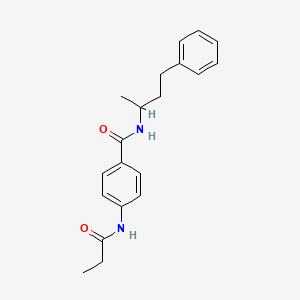
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide
描述
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide, also known as NPTPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist for the G protein-coupled receptor GPR139. It has been found to have potential therapeutic applications in a variety of disorders, including schizophrenia, depression, and anxiety.
作用机制
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide binds to GPR139, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Activation of GPR139 by N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide leads to the inhibition of cAMP production and the activation of the ERK1/2 signaling pathway. This results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter GABA in the brain, which has anxiolytic effects. N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has also been found to decrease the release of dopamine, which has antipsychotic effects.
实验室实验的优点和局限性
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has several advantages for lab experiments. It is a potent and selective agonist for GPR139, which makes it a valuable tool for studying the function of this receptor. However, one limitation of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide. One direction is to further investigate its potential therapeutic applications in disorders such as anxiety and schizophrenia. Another direction is to study the effects of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide on other neurotransmitter systems and signaling pathways. Additionally, the development of more soluble analogs of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide could improve its utility in lab experiments.
科学研究应用
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has a high affinity for GPR139, which is expressed in the brain and other tissues. Activation of GPR139 by N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has been found to have anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.
属性
IUPAC Name |
N-(4-phenylbutan-2-yl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-19(23)22-18-13-11-17(12-14-18)20(24)21-15(2)9-10-16-7-5-4-6-8-16/h4-8,11-15H,3,9-10H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHYRDHXUPSNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4393520.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4393527.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393537.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4393552.png)
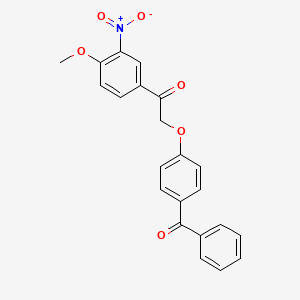
![methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4393573.png)
![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)
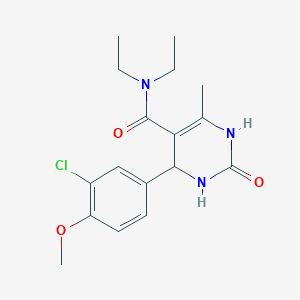
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4393590.png)

![N-[3-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4393595.png)
![N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4393600.png)
